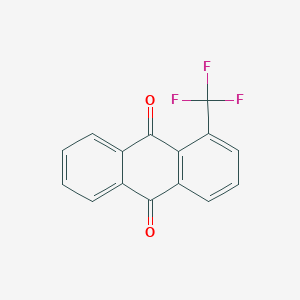
1-(Trifluoromethyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a trifluoromethyl group at the 1-position and two ketone groups at the 9 and 10 positions of the anthracene ring. Anthracene derivatives, including this compound, are known for their photophysical properties and are widely used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)anthracene-9,10-dione typically involves the introduction of the trifluoromethyl group through a reaction with trifluoromethylphenyl boronic acid. A common method includes the use of a palladium-catalyzed Suzuki cross-coupling reaction. For instance, 9-bromo-10-(4-methoxyphenyl)anthracene can be reacted with 4-(trifluoromethyl)phenyl boronic acid in the presence of a palladium catalyst (Pd(PPh3)4) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming anthracenediol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various anthracene derivatives with altered functional groups, which can exhibit different photophysical and chemical properties .
Scientific Research Applications
1-(Trifluoromethyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: The compound is utilized in the production of dyes, organic light-emitting diodes (OLEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)anthracene-9,10-dione involves its interaction with molecular targets through its aromatic and functional groups. The trifluoromethyl group enhances the compound’s electron-withdrawing properties, affecting its reactivity and interaction with other molecules. The ketone groups at the 9 and 10 positions play a crucial role in its chemical behavior, influencing its ability to participate in redox reactions and form stable complexes with metal ions .
Comparison with Similar Compounds
9,10-Anthraquinone: A closely related compound with similar structural features but without the trifluoromethyl group.
9,10-Diphenylanthracene: Another anthracene derivative used in photophysical studies and OLED applications.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems
Uniqueness: 1-(Trifluoromethyl)anthracene-9,10-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high thermal and chemical stability, such as in electronic materials and advanced photophysical studies .
Properties
Molecular Formula |
C15H7F3O2 |
|---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
1-(trifluoromethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H7F3O2/c16-15(17,18)11-7-3-6-10-12(11)14(20)9-5-2-1-4-8(9)13(10)19/h1-7H |
InChI Key |
MJDPYBPAYIRDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















